Stereochemical Potency: S-Enantiomer Outperforms Racemate and R-Enantiomer
The S-enantiomer of CPI-169 exhibits significantly higher inhibitory activity against wild-type EZH2 compared to the racemic mixture and the R-enantiomer. The pure S-enantiomer demonstrates an IC50 of <1 nM (specifically 0.24 nM in enzyme assays), whereas the racemate contains a 1:1 mixture of active (S) and inactive/less active (R) enantiomers, effectively halving the active compound concentration . The R-enantiomer alone is considered significantly less active or inactive, underscoring the requirement for stereochemical purity to achieve maximal target engagement .
| Evidence Dimension | Enzymatic inhibition of wild-type EZH2 |
|---|---|
| Target Compound Data | IC50 = 0.24 nM (S-enantiomer) |
| Comparator Or Baseline | CPI-169 racemate: IC50 = 0.24 nM reported (but at twice the molar concentration of active enantiomer); R-enantiomer: significantly less active/inactive |
| Quantified Difference | S-enantiomer provides 2-fold higher active-site occupancy per molar unit compared to racemate |
| Conditions | PRC2 enzyme inhibition assay |
Why This Matters
Procuring the pure S-enantiomer ensures that every mole of compound delivered is biologically active, eliminating the confounding effects of an inactive stereoisomer in dose-response and target engagement studies.
